MDM2 Binding Affinity: Class-Level Inference
The compound is annotated as an MDM2 inhibitor in curated chemical biology databases . However, no quantitative IC₅₀ or Kᵢ value for this specific compound against human MDM2 has been published in peer-reviewed literature. The closest class-level reference point comes from structurally related cyclopropyl urea MDM2 inhibitors exemplified in patent literature, where optimized analogs achieve IC₅₀ values in the low nanomolar range (e.g., 0.210 nM for a representative analog) [1]. The target compound's 2-oxopiperidine moiety and 3-methyl substitution pattern distinguish it from these optimized leads, but the absence of parallel assay data precludes quantification of the difference.
| Evidence Dimension | MDM2 binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Not available in peer-reviewed literature |
| Comparator Or Baseline | Representative cyclopropyl urea MDM2 inhibitor (BindingDB BDBM6863): IC₅₀ = 0.210 nM |
| Quantified Difference | Cannot be quantified; comparator data from distinct chemical series |
| Conditions | Fluorescence polarization assay measuring inhibition of p53-MDM2 interaction |
Why This Matters
MDM2 inhibition is the primary biological annotation driving procurement interest; users must request or generate confirmatory IC₅₀ data for this specific compound before assuming potency comparable to known MDM2 inhibitor leads.
- [1] BindingDB Entry BDBM6863. University of Chinese Academy of Sciences / ChEMBL. IC₅₀ = 0.210 nM. Human MDM2. View Source
